Photo-Responsive Antiproliferative Activity of Alendronate Prodrug-1 Under UV Light Activation
Alendronate prodrug-1 exhibits antiproliferative activity exclusively upon UV light exposure at 365 nm (4 mW/cm², 10 min), achieving an IC₅₀ of 34.0 μM against MDA-MB-231 breast cancer cells [1]. In contrast, unmodified alendronate displays constitutive cytotoxicity without requiring photoactivation, and direct IC₅₀ comparison under identical assay conditions is not available in the source literature [1].
| Evidence Dimension | Antiproliferative potency after UV activation |
|---|---|
| Target Compound Data | IC₅₀ = 34.0 μM (after 365 nm, 4 mW/cm², 10 min) |
| Comparator Or Baseline | Alendronate (baseline) — IC₅₀ not reported under identical photoactivation conditions |
| Quantified Difference | Conditional activation mechanism vs. constitutive activity |
| Conditions | MDA-MB-231 breast cancer cells; UV light (365 nm, 4 mW/cm², 10 min exposure) |
Why This Matters
This enables spatiotemporally controlled cytotoxicity for targeted anticancer applications where light-gated drug activation is desired.
- [1] Descamps A, et al. Synthesis and preliminary anticancer evaluation of photo-responsive prodrugs of hydroxymethylene bisphosphonate alendronate. Eur J Med Chem. 2024;269:116307. View Source
